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Compound of Interest

Compound Name: 1,3-Dimethyl-5-hydroxyuracil

CAS No.: 408335-42-2

Cat. No.: B3025583

Get Quote

Executive Summary
1,3-Dimethyl-5-hydroxyuracil (5-OH-1,3-DMU) is a pharmacologically significant pyrimidine

derivative, primarily recognized as a stable oxidative metabolite of methylated xanthines (e.g.,

caffeine, theophylline) and for its intrinsic antioxidant properties. Unlike its cytotoxic analog 5-

fluorouracil (5-FU), 5-OH-1,3-DMU exhibits a cytoprotective profile characterized by radical

scavenging activity and low systemic toxicity.

This guide provides a comprehensive technical analysis of 5-OH-1,3-DMU, detailing its

synthesis, metabolic origins, antioxidant mechanisms, and experimental protocols for biological

evaluation. It serves as a foundational resource for investigating the therapeutic potential of 5-

hydroxylated uracils in oxidative stress-related pathologies.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5]
5-OH-1,3-DMU exists in a dynamic equilibrium between keto and enol tautomers, a feature that

critically influences its reactivity with reactive oxygen species (ROS).
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Table 1: Physicochemical Constants
Property Value/Description

IUPAC Name
5-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-

dione

CAS Registry Number 20406-86-4

Molecular Formula C₆H₈N₂O₃

Molecular Weight 156.14 g/mol

Solubility
Soluble in water, DMSO, Methanol; Sparingly

soluble in non-polar solvents.

pKa (C5-OH)
~8.5 (Estimated); Deprotonation facilitates

electron transfer mechanisms.

Appearance White to off-white crystalline solid.

Tautomerism

Predominantly keto-form in neutral aqueous

solution; enol character increases in basic

media.

Metabolic Context & Biosynthesis[5]
1,3-Dimethyl-5-hydroxyuracil is not a primary metabolite of caffeine but rather a product of

oxidative degradation of caffeine-derived uracils or direct oxidation of 1,3-dimethyluracil.

Caffeine Degradation Pathway
In the liver, caffeine (1,3,7-trimethylxanthine) is demethylated by CYP1A2 to paraxanthine,

theobromine, and theophylline. Subsequent ring opening and oxidation generate uracil

derivatives. 5-OH-1,3-DMU represents a downstream product where the C5 position of the

uracil ring undergoes hydroxylation, often mediated by ROS or specific hydroxylases.

Visualization: Metabolic & Synthetic Pathways
The following diagram illustrates the formation of 5-OH-1,3-DMU from caffeine metabolites and

its synthetic production route.
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Figure 1: Metabolic origin from caffeine and synthetic pathway via brominated precursor.[1][2]

[3]

Biological Activity: Mechanisms of Action[2][7]
Antioxidant & Radical Scavenging
The core biological activity of 5-OH-1,3-DMU lies in its ability to scavenge free radicals.[4] The

hydroxyl group at the C5 position is electron-rich, allowing the molecule to act as a hydrogen

atom donor (HAT) or single electron donor (SET).

Mechanism: Upon interaction with a radical (R•), 5-OH-1,3-DMU donates a hydrogen atom

from the C5-OH group, forming a relatively stable uracil-5-oxyl radical. This radical can

undergo further oxidation to 1,3-dimethylbarbituric acid or dimerization, effectively

terminating the radical chain reaction.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b3025583/docs?utm_src=pdf-body-img#biological-activity-of-1-3-dimethyl-5-hydroxyuracil
https://www.mdpi.com/2072-6643/15/24/5031
https://article.imrpress.com/bri/Landmark/articles/pdf/Landmark1339.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2262052/
https://scholarhub.ui.ac.id/cgi/viewcontent.cgi?article=1349&context=science
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025583?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Potency: Studies utilizing the DPPH assay indicate an IC50 of approximately 15 mg/mL.

While less potent than L-ascorbic acid (IC50 ~0.8 mg/mL), it exhibits significantly higher

stability and bioavailability in lipid environments compared to highly polar antioxidants.

Cytotoxicity & Safety Profile
Unlike 5-halouracils (e.g., 5-FU), which inhibit thymidylate synthase and cause DNA damage,

5-hydroxyuracils are generally non-cytotoxic.

Cell Viability: In vitro assays on human fibroblast lines (e.g., L929) show >90% cell viability at

concentrations up to 100 µM.

Therapeutic Index: The high separation between antioxidant effective dose and cytotoxic

dose suggests potential utility as a cytoprotective adjuvant in chemotherapy to reduce

oxidative side effects without compromising antineoplastic activity.

Experimental Methodologies
Protocol A: Chemical Synthesis (Hydrolysis Method)
Objective: To produce high-purity 1,3-Dimethyl-5-hydroxyuracil for biological testing.

Precursor Preparation: Dissolve 10 mmol of 1,3-dimethyluracil in glacial acetic acid. Add

10.5 mmol of bromine (Br₂) dropwise at room temperature. Stir for 2 hours to yield 5-bromo-

1,3-dimethyluracil.

Hydrolysis: Suspend the brominated intermediate in 50 mL of 10% NaHCO₃ solution.

Reflux: Heat the mixture to reflux (100°C) for 4-6 hours. Monitor the disappearance of the

starting material via TLC (Mobile phase: CHCl₃/MeOH 9:1).

Acidification: Cool the solution to 0°C and acidify to pH 3-4 using 2M HCl.

Isolation: The product precipitates upon cooling. Filter the white crystals and recrystallize

from water/ethanol.

Validation: Confirm structure via ¹H-NMR (DMSO-d₆): Singlet at δ 7.25 ppm (H-6), Broad

singlet at δ 9.5 ppm (OH).
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Protocol B: DPPH Radical Scavenging Assay
Objective: To quantify the antioxidant capacity of the synthesized compound.

Reagent Prep: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in

methanol (protect from light).

Sample Prep: Prepare serial dilutions of 5-OH-1,3-DMU in methanol (Concentration range: 1

– 50 mg/mL).

Reaction: In a 96-well plate, mix 100 µL of sample with 100 µL of DPPH solution.

Incubation: Incubate in the dark at room temperature for 30 minutes.

Measurement: Measure absorbance at 517 nm using a microplate reader.

Calculation:

Calculate IC50 using non-linear regression.

Data Summary: Activity Comparison
The following table contrasts 5-OH-1,3-DMU with standard antioxidants and related uracil

derivatives.

Compound
IC50 (DPPH)
[mg/mL]

Mechanism
Cytotoxicity (L929
Cells)

1,3-Dimethyl-5-

hydroxyuracil
15.0 HAT / SET Non-toxic (>100 µM)

5-Aminouracil 3.0 HAT Low

L-Ascorbic Acid

(Standard)
0.8 HAT Non-toxic

5-Fluorouracil

(Control)
N/A Antimetabolite High Toxicity
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Note: Lower IC50 indicates higher potency.[5] Data derived from comparative photometric

evaluations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC307748/
https://pmc.ncbi.nlm.nih.gov/articles/PMC307748/
https://www.benchchem.com/product/b3025583/docs#biological-activity-of-1-3-dimethyl-5-hydroxyuracil
https://www.benchchem.com/product/b3025583/docs#biological-activity-of-1-3-dimethyl-5-hydroxyuracil
https://www.benchchem.com/product/b3025583/docs#biological-activity-of-1-3-dimethyl-5-hydroxyuracil
https://www.benchchem.com/product/b3025583/docs#biological-activity-of-1-3-dimethyl-5-hydroxyuracil
https://www.benchchem.com/product/b3025583?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025583?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

